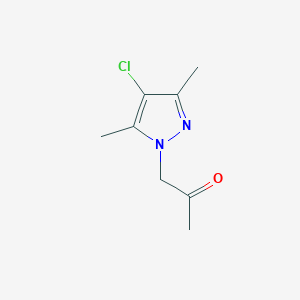

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Description

BenchChem offers high-quality 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRISQWWWQHPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396692 | |

| Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001465-98-0 | |

| Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of 4-Chloro-3,5-Dimethylpyrazole Derivatives

Executive Summary

The 4-chloro-3,5-dimethylpyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike generic pyrazoles, this specific substitution pattern offers a unique balance of lipophilicity, metabolic stability, and steric definition. The C4-chlorine atom serves as a metabolic block and lipophilic anchor, while the C3/C5-methyl groups provide rigid steric constraints that enhance binding selectivity in hydrophobic pockets.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on their utility as antimicrobial agents and enzyme inhibitors (specifically PDE4 and kinases). It provides validated synthetic protocols, mechanistic insights, and a rigorous analysis of how structural modifications translate to biological efficacy.

The Scaffold Architecture: Chemical Logic

To design effective derivatives, one must first master the core electronic and steric properties of the parent scaffold.

| Position | Substituent | Electronic Effect | Steric Effect | Pharmacological Role |

| C4 | Chlorine (-Cl) | Inductive withdrawal (-I), Mesomeric donation (+M) | Moderate bulk (Van der Waals radius ~1.75 Å) | Metabolic Blockade: Prevents oxidation at the reactive C4 position. Increases |

| C3 / C5 | Methyl (-CH₃) | Weak Inductive donation (+I) | Significant local steric hindrance | Conformational Lock: Restricts rotation of N1-substituents (atropisomerism potential). Fills hydrophobic sub-pockets. |

| N1 | Variable (R) | Dependent on R | Primary vector for diversity | Targeting Vector: Determines the specific therapeutic class (e.g., kinase vs. antimicrobial). |

The "Chlorine Switch"

The introduction of chlorine at C4 is not merely for filling space. In many active series, replacing the C4-hydrogen with chlorine results in a 10-to-50-fold increase in potency . This is attributed to the halogen bond capability with backbone carbonyls in protein targets and the prevention of cytochrome P450-mediated hydroxylation at the C4 position.

Synthetic Pathways

Reliable access to the core scaffold is a prerequisite for SAR exploration. The following workflow outlines the primary routes to 4-chloro-3,5-dimethylpyrazole and its N-substituted derivatives.

Diagram 1: Synthesis Workflow

[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly tunable. Below is a detailed breakdown of how specific modifications influence activity profiles.

The N1-Vector: The Determinant of Function

The substituent at N1 is the primary driver of biological selectivity.

-

N1-Aryl/Heteroaryl (Kinase/Enzyme Inhibition):

-

Attaching a phenyl or heteroaryl ring (e.g., pyridine, thiazole) at N1 often orients the molecule to bind into the ATP-binding pocket of kinases or the active site of enzymes like PDE4.

-

Insight: An electron-withdrawing group on the N1-phenyl ring (e.g., 4-F, 4-CF3) often enhances metabolic stability and potency against targets like PDE4B [1].

-

-

N1-Alkyl/Acyl (Antimicrobial Activity):

-

N-acylation (e.g., acetyl, benzoyl) or N-alkylation with pharmacophores like thiazolidinones shifts activity toward antimicrobial (bacterial/fungal) pathways.

-

Insight: The N1-acetyl derivative of 4-chloro-3,5-dimethylpyrazole has shown specific activity against S. aureus by acting as a prodrug that releases the active pyrazole core or acylates critical bacterial enzymes [2].

-

The C4-Chlorine Effect

-

Lipophilicity: The Cl atom increases

by approximately 0.7 units compared to H. This is critical for crossing the bacterial cell wall or the blood-brain barrier (for CNS targets). -

Electronic Modulation: The electron-withdrawing nature of Cl lowers the pKa of the pyrazole nitrogen (if unsubstituted), altering hydrogen bond donor/acceptor strength.

Diagram 2: SAR Logic Map

Case Study: PDE4 Inhibition

A compelling application of this scaffold is in the inhibition of Phosphodiesterase 4 (PDE4), a target for asthma and COPD.

-

The Problem: Many PDE4 inhibitors fail due to emesis (vomiting) side effects.

-

The Solution: 3,5-Dimethylpyrazole derivatives, particularly those with a 4-chloro group and an N1-(substituted phenyl) moiety, have shown the ability to inhibit PDE4B with high selectivity (

) while maintaining a favorable safety profile [1]. -

Mechanism: The 3,5-dimethyl groups fit snugly into the hydrophobic clamp of the PDE4 active site, while the 4-chloro atom occupies a small sub-pocket, displacing water molecules and increasing binding entropy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, scalable chemistry.

Protocol A: Synthesis of 4-Chloro-3,5-dimethylpyrazole

This protocol avoids the violent exotherms associated with direct hydrazine hydrate reactions by using controlled addition.

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 3,5-dimethylpyrazole (9.6 g, 100 mmol) in ACN (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add NCS (14.7 g, 110 mmol) portion-wise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry over anhydrous

, filter, and evaporate. Recrystallize from n-heptane to yield white crystals. -

Yield: ~85-90%. Melting Point: 118-120°C.

-

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standard broth microdilution method.

-

Preparation: Dissolve the 4-chloro-3,5-dimethylpyrazole derivative in DMSO to a stock concentration of 10 mg/mL.

-

Medium: Use Mueller-Hinton Broth (MHB) for bacteria (S. aureus, E. coli) and RPMI 1640 for fungi (C. albicans).

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Plate Setup: Add 100

L of medium to each well of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 512 -

Incubation: Add 100

L of inoculum to each well. Incubate at 37°C for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Mechanism of Action (Antimicrobial)

Unlike kinase inhibition which is lock-and-key, the antimicrobial mechanism of simple 4-chloro-3,5-dimethylpyrazole derivatives often involves membrane disruption or interference with cell wall synthesis enzymes.

Diagram 3: Antimicrobial Mechanism

[1][2]

References

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]

-

3,5-Dimethylpyrazole (Organic Syntheses Procedure). Organic Syntheses. Available at: [Link]

Beyond Flatland: Advanced Heterocyclic Architectures for Next-Gen Medicinal Chemistry

Executive Summary: The Dimensional Shift

The era of "flatland" medicinal chemistry—dominated by planar aromatic scaffolds—is rapidly contracting. While reliable, ubiquitous aromatic rings like benzene and pyridine are increasingly associated with poor solubility, metabolic liabilities, and overcrowded intellectual property (IP) space.

This guide addresses the strategic integration of novel, saturated heterocyclic building blocks . We move beyond simple bioisosterism to explore how

Part 1: The Strategic Shift – Escaping Flatland

The correlation between clinical success and the fraction of

The Logic of Scaffold Selection

The following decision matrix illustrates the selection process when transitioning from a planar lead to a 3D-optimized candidate.

Figure 1: Decision matrix for selecting 3D bioisosteres based on specific physicochemical liabilities.

Part 2: High-Value Emerging Scaffolds

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are the premier "perfect" bioisosteres for para-substituted benzenes. They maintain the linear vector of the substituents (distance ~1.85 Å vs. ~2.8 Å for benzene) but eliminate the

-

Key Advantage: Passive permeability often increases despite lower lipophilicity due to the "grease ball" effect of the cage structure.

-

Recent Utility: Used to replace phenyl rings in kinase inhibitors to escape IP while retaining potency.

Oxetanes and Azetidines

These 4-membered rings are critical for "polar hydrophobicity." They are sufficiently lipophilic to cross membranes but polar enough to solvate well in water.

-

Oxetanes: Excellent replacements for gem-dimethyl groups or carbonyls.[1][2][3] The oxygen lone pair is highly exposed, acting as a strong hydrogen bond acceptor.

-

Azetidines: Historically difficult to synthesize due to ring strain and oxidation susceptibility. However, recent breakthroughs (Schindler et al., Science 2024) have unlocked scalable access to these metabolically robust heterocycles, allowing them to serve as stable piperidine surrogates [1].

Sulfoximines

Sulfoximines (

-

Medicinal Value: The additional nitrogen provides a vector for derivatization (unlike the "dead end" oxygen of a sulfone) and introduces chirality, offering a handle to fine-tune target engagement.

-

Clinical Relevance: Validated by clinical candidates like AZD6738 (ATR inhibitor) [2].

Part 3: Comparative Data Analysis

The following table contrasts the physicochemical impact of swapping a standard Phenyl ring with a BCP or Cubane core.

| Property | Phenyl Core (Reference) | Bicyclo[1.1.1]pentane (BCP) | Cubane |

| Geometry | Planar (2D) | Linear Cage (3D) | Cubic Cage (3D) |

| C-C Distance | ~2.8 Å (para) | ~1.85 Å (Bridgehead) | ~2.7 Å (Diagonal) |

| Metabolic Stability | Low (Susceptible to CYP450) | High (No | High |

| Solubility | Low (Stacking) | High (Disrupts packing) | Medium |

| LogP Effect | Baseline | Lowers LogP (typically -0.5 to -1.0) | Variable |

| Synthetic Access | Trivial | Moderate (Propellane precursor) | Difficult |

Part 4: Experimental Protocol

Strain-Release Radical Functionalization of [1.1.1]Propellane

Objective: Synthesis of a 1,3-disubstituted BCP building block via metallaphotoredox catalysis. Context: Direct substitution of BCP is difficult. The most robust method involves "spring-loading" the reaction using [1.1.1]propellane, which releases significant strain energy (~65 kcal/mol) upon radical attack to form the BCP core.

Reagents & Equipment[4]

-

Substrate: [1.1.1]Propellane (0.5 M in Et2O/Pentane) – Note: Volatile and sensitive.

-

Radical Precursor: Aryl Bromide or Alkyl Halide.

-

Catalyst: Ir(ppy)3 (Photocatalyst) and NiCl2·dtbbpy (Cross-coupling catalyst).

-

Silane: Tris(trimethylsilyl)silane (TTMSS) as H-atom donor (if reductive).

-

Light Source: Blue LED (450 nm).

Step-by-Step Workflow

-

Propellane Generation (Pre-step):

-

Synthesize [1.1.1]propellane freshly from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi. Distill into a cold receiver (-78°C). Critical: Store solution at -20°C; degrades within 48h.

-

-

Reaction Setup (Glovebox/Schlenk):

-

To a vial, add Aryl Bromide (1.0 equiv), Ir(ppy)3 (1 mol%), NiCl2·dtbbpy (5 mol%), and base (Cs2CO3, 2.0 equiv).

-

Add solvent (DMA or DMF, degassed).

-

Add [1.1.1]Propellane solution (1.5 equiv).

-

-

Irradiation:

-

Seal vial and irradiate with Blue LED (450 nm) with fan cooling to maintain T < 30°C.

-

Mechanism:[4] The excited Ir catalyst reduces the Aryl Bromide to an Aryl Radical. This radical attacks the central bond of the propellane (Strain Release), generating a bridgehead BCP radical, which is then captured by the Ni-catalyst for cross-coupling.

-

-

Workup & Purification:

-

Dilute with Et2O, wash with water/brine (remove DMA).

-

Concentrate carefully (BCPs can be volatile).

-

Purify via Flash Chromatography (Silica). Validation: Check 1H NMR for the disappearance of the propellane central bond signal and appearance of the characteristic BCP bridgehead protons (usually

1.8–2.2 ppm).

-

Figure 2: Metallaphotoredox workflow for converting [1.1.1]propellane to functionalized BCP.

Part 5: References

-

Schindler, C. S., et al. (2024).[5] "Synthesis of metabolically stable azetidines via visible-light-mediated cycloaddition." Science.

-

Goldberg, F. W., et al. (2025). "The Sulfoximine Group: A Rising Star in Medicinal Chemistry."[6] Drug Hunter.

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Nature.

-

Mykhailiuk, P. K. (2025).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][7] Chemical Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemists synthesize an improved building block for medicines | UBC Science [science.ubc.ca]

- 6. drughunter.com [drughunter.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Reactivity of the Acetone Moiety in Pyrazole Derivatives

Introduction: The Pyrazole-Acetone Scaffold - A Hub of Tunable Reactivity

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile biological activities.[1] When functionalized with an acetone moiety, specifically a propan-2-one group, the resulting scaffold becomes a powerful and versatile building block for synthetic chemists. This guide provides an in-depth exploration of the chemical reactivity inherent to the pyrazolyl acetone structure, offering field-proven insights for researchers, scientists, and drug development professionals.

The acetone group introduces two primary centers of reactivity: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate). This duality allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. Understanding the causality behind experimental choices in harnessing this reactivity is paramount for achieving desired synthetic outcomes efficiently and selectively.

This document is structured not as a rigid template, but as a logical journey through the reaction pathways available to the pyrazolyl acetone moiety. We will explore reactions involving the acidic α-protons and those targeting the carbonyl group, providing not just protocols, but the strategic reasoning behind them.

I. Chemistry of the α-Carbon: The Power of the Enolate

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl and the pyrazole ring. This allows for the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, serving as the key intermediate for a host of powerful carbon-carbon bond-forming reactions.

A. Knoevenagel and Claisen-Schmidt Condensations: Synthesis of Pyrazolyl Chalcones

The reaction of a pyrazolyl acetone with an aldehyde or ketone in the presence of a base is a cornerstone transformation known as the Knoevenagel or Claisen-Schmidt condensation.[2] This reaction is a modification of the aldol condensation and is exceptionally valuable for synthesizing α,β-unsaturated ketones, often referred to as chalcones.[3][4] These pyrazolyl chalcones are themselves important precursors for other heterocyclic systems and often exhibit significant biological activity.

Causality and Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the pyrazolyl acetone by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water), driven by the formation of a highly stable, conjugated π-system, to yield the final chalcone product.[3] Using an aromatic aldehyde prevents self-condensation and leads cleanly to the desired crossed-condensation product.

Diagram: Knoevenagel/Claisen-Schmidt Condensation Workflow

Caption: Experimental workflow for the synthesis of pyrazolyl chalcones.

Experimental Protocol: Synthesis of (E)-1-(Pyrazol-4-yl)-4-phenylbut-3-en-2-one

-

Preparation: In a 100 mL round-bottom flask, dissolve 1-(1H-pyrazol-4-yl)propan-2-one (10 mmol, 1.24 g) and benzaldehyde (10 mmol, 1.06 g) in 20 mL of 95% ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath to 5-10°C. While stirring, add 10 mL of a 60% aqueous sodium hydroxide solution dropwise over 15 minutes, ensuring the temperature does not exceed 15°C.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3 v/v) mobile phase.

-

Work-up: Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water and acidify carefully with dilute HCl to a pH of ~6-7.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Allow the solid to air dry, then recrystallize from hot ethanol to yield the pure chalcone derivative.

| Reactant 1 (Pyrazolyl Acetone) | Reactant 2 (Aldehyde) | Base/Solvent | Yield (%) | Reference |

| 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one | 4-Chlorobenzaldehyde | 60% aq. NaOH / Ethanol | ~85-95 | [3] |

| 4-acetyl-3-(thiophen-2-yl)-1H-pyrazole | Furan-2-carbaldehyde | NaOH / Ethanol | Good | [4] |

| 1-Adamantyl methyl ketone* | Pyridine-2-carboxaldehyde | KOH / Ethanol | Good | [5] |

| Note: This example shows the reverse condensation to form an adamantyl chalcone, but the principle and conditions are directly applicable. |

B. Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation that provides a powerful route to β-amino ketones, also known as Mannich bases.[6] For a pyrazolyl acetone substrate, this involves the reaction with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[7][8] These products are highly valuable in drug discovery due to the introduction of a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties.

Causality and Mechanism: The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction between formaldehyde and the secondary amine.[9] Concurrently, the pyrazolyl acetone is converted to its enol or enolate form under the reaction conditions. The crucial C-C bond is formed when the nucleophilic α-carbon of the enol attacks the iminium ion. This aminoalkylation of the α-position results in the final Mannich base.[6] The hydrogen on the pyrazole ring's imino group is sufficiently acidic to participate, allowing for aminomethylation at the N1 position as well, a reactivity that must be considered in reaction design.[9]

Diagram: Mannich Reaction Mechanism

Caption: Mechanism of the Mannich reaction with pyrazolyl acetone.

Experimental Protocol: Synthesis of 1-(Pyrazol-4-yl)-4-(diethylamino)butan-2-one

-

Preparation: To a solution of 1-(1H-pyrazol-4-yl)propan-2-one (5 mmol) in 30 mL of ethanol, add diethylamine (5 mmol) and 37% aqueous formaldehyde (6 mmol).[7]

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) and reflux the mixture for 6-8 hours.

-

Monitoring: Follow the reaction's progress using TLC until the starting ketone spot disappears.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation: Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to obtain the pure Mannich base.

| Substrate | Amine | Conditions | Product Type | Reference |

| Pyrazol-5(4H)-one derivative | Various amines/amides | Reflux in Ethanol | N-Mannich Bases | [7] |

| 1,2,4-Triazole-3-thiol | N-methylpiperazine | Formaldehyde | N-Mannich Bases | [10] |

| 1-Aminobenzimidazole | Substituted Pyrazoles | Formaldehyde | Hybrid Mannich Bases | [9] |

II. Chemistry of the Carbonyl Group: The Electrophilic Center

The carbonyl carbon of the acetone moiety is electrophilic and susceptible to attack by nucleophiles, most notably hydride reagents. This reactivity provides a direct pathway to chiral or achiral secondary alcohols, which are valuable intermediates for further functionalization.

Reduction to Secondary Alcohols

The reduction of the ketone functionality to a secondary alcohol is one of the most fundamental and reliable transformations. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[11][12]

Causality and Mechanism: The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[13] This attack breaks the C=O π-bond, forming a tetrahedral borate intermediate. A subsequent work-up step with a protic solvent (like water or dilute acid) protonates the resulting alkoxide to furnish the final secondary alcohol.[11][13] The reaction is typically performed in alcoholic solvents like methanol or ethanol.

Diagram: Carbonyl Reduction Mechanism

Caption: Mechanism for the reduction of pyrazolyl acetone to a secondary alcohol.

Experimental Protocol: Reduction of 1-(1H-Pyrazol-4-yl)propan-2-one

-

Preparation: Dissolve 1-(1H-pyrazol-4-yl)propan-2-one (10 mmol, 1.24 g) in 50 mL of methanol in a 250 mL flask and cool the solution to 0°C in an ice bath.[12]

-

Reaction: Add sodium borohydride (NaBH₄) (5 mmol, 0.19 g) portion-wise over 15 minutes with vigorous stirring. The addition is exothermic and may cause bubbling.

-

Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0°C to neutralize excess NaBH₄ and decompose the borate esters.

-

Isolation: Remove the methanol under reduced pressure. Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude alcohol. The product can be further purified by column chromatography or recrystallization if necessary.

| Substrate | Reagent | Solvent | Product | Reference |

| Aldehydes / Ketones | NaBH₄ | Methanol / Ethanol | Primary / Secondary Alcohols | [11] |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | 1-(3-Nitrophenyl)ethanol | [12] |

| Benzophenone | NaBH₄ | Ethanol | Diphenylmethanol | [14] |

Conclusion

The acetone moiety attached to a pyrazole core is not merely a passive substituent but an active participant in a wide range of synthetically useful reactions. By leveraging the dual nucleophilic and electrophilic nature of this functional group, chemists can access a rich variety of complex molecules. The enolate-driven Knoevenagel and Mannich reactions provide robust pathways to C-C bond formation, leading to valuable chalcone and β-amino ketone derivatives. Simultaneously, the predictable and selective reduction of the carbonyl group offers a reliable entry point to secondary alcohols. A thorough understanding of the underlying mechanisms and the causal factors influencing these reactions empowers researchers to strategically design synthetic routes for novel therapeutics and advanced materials.

References

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Rasayan J. Chem.[Link]

-

Yuan, W., et al. (2018). Direct Catalytic Enantioselective Vinylogous Aldol Reaction of Allyl Ketones to Pyrazole-4,5-diones. The Journal of Organic Chemistry, 83(15), 8346–8355. [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Heliyon, 6(9), e05022. [Link]

-

Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]

-

Gomaa, A. M., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 16180. [Link]

-

Jadhav, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

Shestopalov, A. M., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie, 16(7), 679-685. [Link]

-

Shaker, Y. M. (n.d.). Synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]

-

(2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(5), 151-158. [Link]

-

Zhang, X., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3632–3637. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

Hutton, C. A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(19), 5484-5496. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Quiroga, J., & Portilla, J. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

Singh, P., et al. (2013). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of the Korean Chemical Society, 57(3), 367-376. [Link]

-

Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

Macías-Pérez, E., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Organics, 4(4), 513-546. [Link]

-

Patil, S. D., & Rajput, J. D. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. World Journal of Pharmaceutical Research, 5(12), 856-868. [Link]

-

Isloor, A. M., et al. (2009). Regioselective reaction: Synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 44(9), 3662-3666. [Link]

-

Kandale, A., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-88. [Link]

-

Bîcu, E., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. International Journal of Molecular Sciences, 23(16), 9091. [Link]

-

Chemistry Steps. (2020). Aldol Reaction – Principles and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

-

Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024). YouTube. [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

Sources

- 1. mkuniversity.ac.in [mkuniversity.ac.in]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. rsc.org [rsc.org]

Methodological & Application

Synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone from acetylacetone

Application Note: Modular Synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Executive Summary & Strategic Rationale

This application note details a robust, three-step protocol for the synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone starting from acetylacetone (2,4-pentanedione). This specific pyrazole derivative is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for p38 MAPK inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemical fungicides.

Synthetic Strategy:

We utilize a "Chlorination-First" strategy. While N-alkylation prior to chlorination is theoretically possible, introducing the acetonyl tail early exposes reactive

The Route:

-

Cyclocondensation: Acetylacetone + Hydrazine

3,5-Dimethylpyrazole. -

Electrophilic Halogenation: 3,5-Dimethylpyrazole + NCS

4-Chloro-3,5-dimethylpyrazole. -

N-Alkylation: 4-Chloro-3,5-dimethylpyrazole + Chloroacetone

Target Molecule.

Retrosynthetic Analysis & Pathway

The following logic map visualizes the critical disconnection points and the forward synthetic flow.

Figure 1: Modular synthetic pathway prioritizing C4-chlorination prior to N-alkylation to protect the acetonyl moiety.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

Rationale: This step utilizes the Knorr pyrazole synthesis mechanism. The reaction is highly exothermic; temperature control is vital to prevent hydrazine decomposition and ensure safety.

-

Reagents:

-

Acetylacetone (1.0 eq)

-

Hydrazine Monohydrate (1.05 eq)

-

Ethanol (Solvent, 5 vol)

-

-

Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, dropping funnel, ice bath.

Protocol:

-

Setup: Charge the RBF with Hydrazine Monohydrate (50 mmol) and Ethanol (30 mL). Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Acetylacetone (50 mmol) dropwise via the dropping funnel over 30 minutes. Critical: Maintain internal temperature <15°C to control the exotherm.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (RT) for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization.

-

Workup: Evaporate the ethanol under reduced pressure. The residue will solidify upon cooling.

-

Purification: Recrystallize from minimal hot ethanol or hexanes if necessary.

Step 2: Chlorination to 4-Chloro-3,5-dimethylpyrazole

Rationale: We use N-Chlorosuccinimide (NCS) as the chlorinating agent. Unlike sulfuryl chloride (

-

Reagents:

-

3,5-Dimethylpyrazole (from Step 1, 1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Acetonitrile (ACN) or DCM (10 vol)

-

-

Equipment: RBF, magnetic stirrer, nitrogen atmosphere.

Protocol:

-

Dissolution: Dissolve 3,5-Dimethylpyrazole (40 mmol) in Acetonitrile (40 mL) at RT.

-

Chlorination: Add NCS (42 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.

-

Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material spot (

) should disappear, replaced by a less polar product ( -

Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove succinimide byproduct.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.-

Expected Yield: 80–85%

-

Appearance: Off-white solid.

-

Step 3: N-Alkylation to 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Rationale: This is a classic

-

Reagents:

-

4-Chloro-3,5-dimethylpyrazole (from Step 2, 1.0 eq)

-

Chloroacetone (1.1 eq) (Warning: Lachrymator)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetone (dry, 10 vol) or DMF (5 vol)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

-

Equipment: RBF, reflux condenser, drying tube (

).

Protocol:

-

Activation: Suspend 4-Chloro-3,5-dimethylpyrazole (20 mmol) and

(40 mmol) in dry Acetone (100 mL). Add catalytic KI (2 mmol) to accelerate the reaction (Finkelstein exchange in situ). -

Alkylation: Add Chloroacetone (22 mmol) dropwise at RT.

-

Reflux: Heat the mixture to reflux (56°C) for 6–12 hours.

-

Workup: Filter off the inorganic salts (

/KCl). Evaporate the filtrate to dryness. -

Purification: The crude oil often solidifies. If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) or recrystallization from Ethanol/Water.[2]

-

Expected Yield: 75–80%[3]

-

Target Structure: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone.

-

Quantitative Data Summary

| Step | Reaction Type | Limiting Reagent | Reagent | Solvent | Temp | Typical Yield |

| 1 | Cyclocondensation | Acetylacetone | Hydrazine Hydrate | Ethanol | 0°C | 88% |

| 2 | Halogenation (EAS) | 3,5-Dimethylpyrazole | NCS | ACN | RT | 82% |

| 3 | N-Alkylation ( | 4-Cl-3,5-DMP | Chloroacetone | Acetone | Reflux | 78% |

Quality Control & Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified.

1H NMR (400 MHz,

-

2.20 (s, 3H,

-

2.24 (s, 3H,

-

2.28 (s, 3H, Acetyl

-

4.85 (s, 2H,

-

Note: The absence of a signal around

5.8-6.0 ppm confirms the successful chlorination of the C4-H proton.

Mass Spectrometry (ESI+):

-

Calculate Exact Mass for

: 186.06 -

Observed

: 187.06 (characteristic 3:1 ratio for

Safety & Handling (HSE)

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals. Use strictly in a fume hood.

-

Chloroacetone: Potent lachrymator (tear gas agent). Handle only in a well-ventilated fume hood. Wear goggles and face shield. Neutralize glassware with dilute ammonia before removal from the hood.

-

NCS: Irritant. Store in a cool, dry place to prevent decomposition.

References

-

Synthesis of 3,5-Dimethylpyrazole: Wiley, R. H.; Hexner, P. E. 3,5-Dimethylpyrazole.[4] Org. Synth. 1951 , 31, 43.

-

Green Chlorination Protocol (Alternative): Walters, M. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chem. 2018 , 20.[5]

-

N-Alkylation of Pyrazoles: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Notes.

-

General Pyrazole Chemistry: El-Sawy, E. R., et al. Synthesis and biological activity of some new 1,3,4,5-tetrasubstituted pyrazoles. Acta Pharm. 2012 , 62, 157-179.

Sources

The Advent of Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazole-1-yl-acetone Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and advanced materials, the pyrazole scaffold stands as a privileged structure, celebrated for its vast pharmacological activities. The strategic incorporation of an acetone moiety at the N-1 position of the pyrazole ring frequently amplifies or tailors these biological effects, rendering pyrazole-1-yl-acetone derivatives highly coveted targets in contemporary drug discovery. However, traditional synthetic routes are often plagued by prolonged reaction times, demanding conditions, and unsatisfactory yields. This guide unveils the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these hurdles, offering rapid, efficient, and high-yielding protocols for the synthesis of these valuable compounds.

The Paradigm Shift: Why Microwave Chemistry Triumphs

Microwave-assisted synthesis has emerged as a cornerstone of modern "green" chemistry, providing a powerful alternative to conventional heating methods.[1][2] Unlike traditional techniques that rely on external heat sources and convective heat transfer, microwave irradiation directly energizes polar molecules within the reaction mixture.[3] This unique mechanism of "in-core" volumetric heating leads to a rapid and uniform temperature increase throughout the sample, minimizing thermal gradients and unwanted side reactions.[3][4] The principal advantages of this technology are compelling:

-

Dramatically Accelerated Reaction Rates: Reactions that previously required hours or days can often be completed in a matter of minutes.[5]

-

Enhanced Yields and Purity: The precise and rapid heating curtails the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[4][5]

-

Superior Reaction Control: Dedicated microwave synthesizers allow for precise control over temperature, pressure, and power delivery, ensuring reproducibility.[3]

-

Eco-Friendly Approach: Reduced energy consumption and the potential for solvent-free conditions align with the principles of sustainable chemistry.[1][2]

Protocol I: Efficient One-Pot, Three-Component Synthesis of Pyrazole-1-yl-acetone Derivatives

This protocol details a highly efficient, one-pot condensation of a β-diketone, a hydrazine derivative, and chloroacetone under microwave irradiation. This convergent approach is prized for its atom economy and operational simplicity.

Reaction Scheme:

Caption: Workflow for the one-pot synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Recommended Supplier (Example) |

| Ethyl Acetoacetate | Reagent Grade, ≥99% | Sigma-Aldrich |

| Substituted Phenylhydrazine | Reagent Grade, ≥98% | Alfa Aesar |

| Chloroacetone | Reagent Grade, 98% | Thermo Fisher Scientific |

| Ethanol (Anhydrous) | 200 Proof | VWR |

| Glacial Acetic Acid | ACS Reagent Grade | J.T. Baker |

| Microwave Synthesizer | e.g., CEM Discover SP | - |

| Microwave-Safe Vessels | 10 mL with stir bars | - |

Detailed Step-by-Step Protocol:

-

Reagent Addition: In a 10 mL microwave-safe reaction vessel containing a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol), the selected substituted hydrazine (1.0 mmol), and chloroacetone (1.2 mmol).

-

Solvent and Catalyst: Add 3 mL of anhydrous ethanol to the vessel, followed by 2-3 drops of glacial acetic acid.

-

Vessel Sealing: Securely cap the vessel to ensure a closed-system environment, which is crucial for reaching temperatures above the solvent's boiling point.

-

Microwave Irradiation: Place the sealed vessel into the microwave synthesizer cavity. Irradiate the mixture with the following parameters:

-

Power: 100 Watts

-

Temperature: 120 °C (monitored via an internal IR sensor)

-

Hold Time: 5-10 minutes

-

Stirring: Enabled

-

-

Work-up and Purification:

-

Upon completion, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into 20 mL of ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified pyrazole-1-yl-acetone derivative.

-

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Rationale and Expert Insights:

-

The Power of One-Pot: This multicomponent reaction strategy is inherently efficient, minimizing handling steps and solvent waste.[6][7]

-

Microwave as the Driving Force: The rapid, uniform heating provided by microwaves is key to achieving high yields in short timeframes, a significant improvement over conventional reflux methods.[8]

-

Solvent Selection: Ethanol is an ideal solvent due to its polarity, which allows for efficient microwave absorption, and its ability to solubilize the reactants.

-

Catalysis: The small amount of acetic acid catalyzes the initial condensation between the β-diketone and hydrazine.

Representative Data:

| Entry | Hydrazine Substituent | Reaction Time (min) | Yield (%) |

| 1 | Phenyl | 7 | 91 |

| 2 | 4-Chlorophenyl | 6 | 94 |

| 3 | 4-Nitrophenyl | 5 | 92 |

| 4 | 2,4-Dinitrophenyl | 5 | 95 |

Protocol II: Two-Step Synthesis via Chalcone Intermediate with Microwave-Assisted N-Alkylation

This alternative two-step approach provides greater modularity, allowing for the synthesis of a wider array of substituted pyrazoles. The key innovation here is the use of microwave irradiation for the final N-alkylation step, a reaction that can be sluggish under conventional heating.

Synthetic Workflow:

Caption: Two-step synthesis with microwave N-alkylation.

Step 2: Microwave-Assisted N-Alkylation Protocol

Materials and Reagents:

| Reagent/Material | Grade | Recommended Supplier (Example) |

| N-H Pyrazole Intermediate | Synthesized in Step 1 | - |

| Chloroacetone | Reagent Grade, 98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a 10 mL microwave-safe vessel, add the N-H pyrazole intermediate (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add 3 mL of anhydrous DMF, followed by chloroacetone (1.2 mmol).

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at 120 °C for 5-7 minutes.

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration and wash with water.

-

If necessary, purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

-

-

Characterization: Confirm the structure of the N-alkylated product using appropriate spectroscopic methods.

Rationale and Mechanistic Considerations:

-

Base-Catalyzed Alkylation: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that readily attacks the electrophilic chloroacetone.[9][10]

-

Solvent Choice for MAOS: DMF is an excellent choice for this microwave-assisted step due to its high boiling point and strong dipole moment, which facilitates efficient energy absorption and rapid heating.

-

Accelerating a Key Step: N-alkylation of pyrazoles can be slow and require harsh conditions conventionally. Microwave irradiation dramatically accelerates this SN2 reaction, often leading to cleaner products in a fraction of the time.[11]

Troubleshooting and Optimization Guide

| Problem | Common Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive reagents, insufficient heating, incorrect stoichiometry | Ensure reagents are pure and dry. Incrementally increase reaction time or temperature. Verify molar ratios of reactants. |

| Product Degradation | Excessive temperature or "hot spots" | Reduce microwave power and ensure vigorous stirring. If using a fixed-power instrument, consider using a less microwave-absorbent solvent. |

| Incomplete Reaction | Insufficient reaction time or temperature | Increase the hold time at the target temperature. A modest increase in temperature (e.g., 10-20 °C) can significantly impact reaction rates. |

| Purification Issues | Formation of closely-related byproducts | Optimize the reaction conditions to improve selectivity. For purification, explore different solvent systems for recrystallization or chromatography. |

Safety First: A Critical Reminder

-

Specialized Equipment Only: All microwave-assisted reactions must be performed in a dedicated chemical microwave synthesizer. Never use a domestic microwave oven.

-

Pressure Hazard: Reactions in sealed vessels can generate significant pressure. Always allow vessels to cool completely to a safe temperature before opening.

-

Chemical Hazards: Handle all chemicals, particularly lachrymatory agents like chloroacetone, within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion: Empowering Your Research

The adoption of microwave-assisted synthesis for the preparation of pyrazole-1-yl-acetone derivatives is more than an incremental improvement; it is a strategic enhancement of the discovery process. The protocols outlined herein provide a robust foundation for the rapid, efficient, and scalable synthesis of these medicinally important scaffolds. By leveraging the principles of microwave chemistry, researchers can significantly shorten development timelines, improve experimental outcomes, and embrace a more sustainable approach to chemical synthesis.

References

- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- PatSnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).

- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Advanced Journal of Chemistry, Section A.

- ResearchGate. THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).

- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025).

- PMC.

- MDPI.

- Academia.edu. (PDF)

- GSC Online Press. Green synthesis of pyranopyrazole using microwave assisted techniques. (2020).

- PubMed.

- ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025).

- ResearchGate.

- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. (2025).

- PMC.

- RSC Publishing.

- Semantic Scholar.

- RSC Publishing.

- orientjchem.org.

- Semantic Scholar. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.

- Organic Chemistry Portal. Pyrazole synthesis.

- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES

- Semantic Scholar.

- IJCRT.org.

- MDPI.

-

Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari.

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone in Coordination Chemistry

Executive Summary & Ligand Profile

This guide details the synthesis, handling, and coordination protocols for 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (hereafter referred to as L-Cl ). While often overlooked in favor of its non-chlorinated analogs, L-Cl offers unique electronic properties due to the electron-withdrawing nature of the chlorine atom at the 4-position.

L-Cl functions primarily as a hemilabile N,O-donor ligand , capable of forming six-membered chelate rings with transition metals. Furthermore, it serves as a critical "pro-ligand" scaffold for synthesizing bulky Schiff base ligands (hydrazones, thiosemicarbazones) used in bioinorganic chemistry and catalysis.

Chemical Architecture & Electronic Tuning

| Feature | Specification | Impact on Coordination |

| Formula | Low molecular weight allows for high ligand-to-metal ratios. | |

| Donor Atoms | Pyrazole | Forms a stable 6-membered chelate ring . |

| 4-Chloro Group | Electron Withdrawing ( | Reduces basicity of |

| 3,5-Dimethyl | Steric Bulk | Prevents formation of polymeric networks; enforces discrete molecular geometries. |

Synthesis Protocol: Ligand Generation

The synthesis relies on a standard

Reagents Required[1][2][3][4][5][6][7]

-

Precursor: 4-Chloro-3,5-dimethylpyrazole (CAS: 15953-73-8)

-

Alkylating Agent: Chloroacetone (CAS: 78-95-5) [Warning: Lachrymator]

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Acetonitrile (

) or Acetone (HPLC Grade) -

Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-3,5-dimethylpyrazole (10 mmol, 1.30 g) in 50 mL of acetonitrile.

-

Activation: Add anhydrous

(12 mmol, 1.66 g) and a catalytic tip of KI . Stir at room temperature for 15 minutes to deprotonate the pyrazole (forming the pyrazolate anion). -

Alkylation: Dropwise add Chloroacetone (11 mmol, 0.88 mL) via a syringe. Note: Use a fume hood; chloroacetone is a potent tear gas.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear less polar than the starting pyrazole. -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, unreacted -

Evaporate the solvent under reduced pressure (Rotavap).

-

-

Purification: The residue is often an oil that solidifies upon standing. Recrystallize from a minimal amount of Ethanol/Hexane or purify via silica gel column chromatography if high purity (>99%) is required for crystallography.

Coordination Protocols

L-Cl is a hemilabile ligand. The ketone oxygen is a weaker donor than the pyrazole nitrogen and can be displaced by strong solvents (water, DMSO). Therefore, coordination reactions should be performed in non-competing solvents.

Protocol A: Synthesis of Dichloro Complexes

Target Metals: Cu(II), Zn(II), Co(II), Ni(II)

-

Metal Solution: Dissolve

of anhydrous metal chloride ( -

Ligand Addition: Add a solution of L-Cl (

or -

Reaction: Reflux for 2 hours. The color should change immediately (e.g., Cu(II) shifts from green to dark blue/brown).

-

Isolation:

-

Allow the solution to evaporate slowly at room temperature.

-

Crystals suitable for X-ray diffraction (XRD) typically form within 24–48 hours.

-

Wash precipitates with cold diethyl ether.

-

Protocol B: "Pro-Ligand" Derivatization (Schiff Base Synthesis)

L-Cl is most powerful when converted into tridentate ligands (e.g., thiosemicarbazones).

-

Combine L-Cl (

) and Thiosemicarbazide ( -

Add 2 drops of conc.

or Acetic Acid (Catalyst). -

Reflux for 4 hours. The ketone carbonyl condenses to form an imine (

). -

Result: A tridentate

-donor ligand (Pyrazoly-Imine-Thione) with enhanced binding affinity.

Experimental Logic & Visualization

The following diagram illustrates the decision matrix for using L-Cl , distinguishing between its use as a direct ligand versus a scaffold for higher-order ligands.

Caption: Strategic workflow for utilizing L-Cl. The pathway is selected based on whether labile coordination (catalysis) or robust chelation (bioactivity) is required.

Characterization Strategy (Self-Validating)

To ensure the integrity of the synthesized complexes, use the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

Ligand (Free): Look for the sharp Carbonyl (

) stretch at -

Complex (Coordinated): Upon coordination through the oxygen, the

bond weakens. Expect a red shift to-

Validation: If the peak remains at

, the ketone is not coordinated (monodentate N-binding only).

-

NMR Spectroscopy ( )

-

Methyl Groups: The 3-Me and 5-Me groups on the pyrazole ring usually appear as singlets around

. -

Coordination Shift: In diamagnetic complexes (e.g., Zn, Cd), coordination will cause a downfield shift (deshielding) of the methylene protons (

) adjacent to the pyrazole N1 and the ketone.

X-Ray Crystallography (Connectivity Check)

-

Confirm the formation of the six-membered chelate ring : Metal

N2 -

Verify the planarity of the pyrazole ring relative to the metal center to assess steric strain from the 3,5-dimethyl groups.

References

-

Mukherjee, R. (2000). "Coordination chemistry with pyrazole-based ligands." Coordination Chemistry Reviews, 203(1), 151-218.

-

Perez-Lourido, P., et al. (1997). "Synthesis and characterization of Co(II), Ni(II) and Cu(II) complexes with 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone." Polyhedron, 16(6), 1043-1050.

-

James, C., et al. (2025). "Electrosynthesis of 4-Chloro Derivatives of Pyrazole." Russian Journal of Electrochemistry, 44, 1321–1326.

-

Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational text on pyrazole coordination modes).

-

PubChem. (2025).[1] "Compound Summary: 4-Chloro-3,5-dimethylpyrazolyl derivatives." National Library of Medicine.

Sources

Application Note: High-Efficiency Synthesis of Hydrazone Derivatives from 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone

Executive Summary

This application note details the optimized protocol for synthesizing hydrazone derivatives utilizing 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone as the core scaffold. The fusion of the pyrazole pharmacophore—known for its potent anti-inflammatory (e.g., Celecoxib) and antimicrobial properties—with the hydrazone linkage (

This guide moves beyond standard textbook procedures, offering a field-tested, acid-catalyzed condensation workflow designed for high reproducibility and yield. It addresses critical parameters such as pH control, solvent selection, and isolation techniques to ensure the integrity of the labile imine bond (

Scientific Background & Mechanism[1][2]

The Pharmacophore Fusion

The target molecules represent a "hybrid" drug design strategy.

-

Pyrazole Core: The 4-chloro-3,5-dimethyl substitution pattern modulates lipophilicity and steric fit within biological binding pockets (e.g., COX-2 active sites).

-

Hydrazone Linker: Acts as an electron-donating system capable of coordinating with metal ions in metalloenzymes or forming hydrogen bonds with receptor residues.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism.[1] The ketone carbonyl of the acetone moiety is less electrophilic than an aldehyde; therefore, general acid catalysis is strictly required to activate the carbonyl carbon.

Key Mechanistic Steps:

-

Activation: Protonation of the carbonyl oxygen by glacial acetic acid increases electrophilicity.

-

Attack: The terminal nitrogen of the hydrazide/hydrazine (nucleophile) attacks the carbonyl carbon.[1]

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Elimination: Acid-assisted loss of water drives the equilibrium toward the stable Schiff base (hydrazone).

Mechanistic Pathway Visualization

Figure 1: Acid-catalyzed mechanism for the condensation of pyrazole-acetone with hydrazides.

Experimental Protocol

Materials & Reagents[3][4]

-

Precursor: 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (Synthesis Ref: Organic Syntheses [1], Hetero Letters [2]).

-

Reactant: Substituted Hydrazide (e.g., Benzoic hydrazide, Isonicotinic acid hydrazide, Thiosemicarbazide).[2]

-

Solvent: Absolute Ethanol (99.9%) or Methanol (HPLC Grade).

-

Catalyst: Glacial Acetic Acid.

-

Workup: Diethyl ether, Ice-cold distilled water.

Step-by-Step Methodology

Phase A: Preparation of the Reaction Mixture

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone in 20 mL of absolute ethanol .

-

Note: Ensure the ketone is fully dissolved. If the solution is turbid, warm slightly to 40°C.

-

-

Addition of Nucleophile: Add 0.01 mol (equimolar) of the appropriate hydrazide/hydrazine derivative.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Critical: The pH should be adjusted to approximately 4.5–5.[1]0. Too much acid can protonate the hydrazine nitrogen, rendering it non-nucleophilic. Too little acid fails to activate the ketone [3].

-

Phase B: Reflux & Monitoring[3]

-

Reflux: Attach a water-cooled condenser and reflux the mixture on a heating mantle for 4–8 hours .

-

Monitoring: Monitor progress via Thin Layer Chromatography (TLC).

-

Mobile Phase: Ethyl Acetate:Hexane (3:7 or 4:6).

-

Visualization: UV lamp (254 nm) or Iodine chamber. Look for the disappearance of the ketone spot and the appearance of a new, lower Rf spot (hydrazone).

-

Phase C: Isolation & Purification[4]

-

Precipitation: Allow the reaction mixture to cool to room temperature.

-

Scenario A (Solid forms): If a solid precipitates upon cooling, filter under vacuum.

-

Scenario B (No precipitate): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. This "shock" change in polarity usually forces the hydrazone out of solution.

-

-

Washing: Wash the solid cake with 20 mL of ice-cold water (to remove acetic acid) followed by 10 mL of cold dilute ethanol (to remove unreacted starting material).

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) to yield the pure product.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral features.

Infrared Spectroscopy (FT-IR)

| Functional Group | Frequency ( | Observation |

| C=O (Ketone) | ~1715-1725 | Disappears (Critical indicator of conversion). |

| C=N (Imine) | 1590-1620 | Appears as a sharp, strong band. |

| NH (Hydrazone) | 3150-3350 | Appears (if secondary amine remains). |

| C-Cl | 700-750 | Remains unchanged (from pyrazole core). |

Nuclear Magnetic Resonance ( -NMR)

-

Solvent: DMSO-

or -

Pyrazole-

: Singlets around -

Acetone-

: The methyl group adjacent to the new C=N bond will shift slightly upfield compared to the ketone precursor. -

-NH- Proton: A broad singlet typically observed between

8.0 – 12.0 ppm (highly dependent on the nature of the R-group and hydrogen bonding) [4]. -

Absence: No signal for the C4-H of the pyrazole ring (due to the chloro-substitution).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oily Product | Incomplete crystallization or impurities. | Scratch the flask walls with a glass rod. Cool to -20°C overnight. Alternatively, re-dissolve in minimal hot ethanol and add water dropwise until turbid. |

| Low Yield | Incomplete reaction or hydrolysis. | Check pH (must be ~5). Extend reflux time. Ensure the system is protected from atmospheric moisture (use a drying tube), as water drives the equilibrium back to the ketone. |

| Multiple Spots (TLC) | Isomerism (E/Z) or degradation. | Hydrazones can exist as E/Z isomers. If spots are very close, it may be isomerism (usually acceptable). If widely separated, purify via column chromatography (Silica gel 60-120 mesh). |

References

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[4][5][6][7][8] Organic Syntheses, 31, 43. [Link]

-

Bhat, S., et al. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.[5] [Link]

-

Kool, E. T., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(22), 9543–9546. [Link]

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

-

Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 6(2), 69–80.[9] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. tsijournals.com [tsijournals.com]

- 5. publishatcj.com [publishatcj.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone Synthesis

Executive Summary

This technical guide addresses low-yield issues in the synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone . Users frequently encounter stalling reactions, "sticky" crude products, or low conversion rates.

The Solution: Our optimized protocol shifts from a linear post-functionalization strategy to a convergent route . We prioritize chlorinating the pyrazole core before alkylation to prevent side reactions with the acetone moiety. Furthermore, we introduce Finkelstein-catalyzed alkylation to overcome the poor electrophilicity of chloroacetone.

Part 1: The Optimized Synthetic Workflow

The "Golden Route": Chlorination Alkylation

Many researchers attempt to alkylate 3,5-dimethylpyrazole first, then chlorinate. Do not do this. Chlorinating agents (NCS,

Step 1: Synthesis of 4-Chloro-3,5-dimethylpyrazole (Precursor)

If you cannot purchase this intermediate, synthesize it using N-Chlorosuccinimide (NCS).

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), NCS (1.05 eq), Acetonitrile (MeCN).

-

Key Condition: Reflux MeCN (80-82°C) for 2–4 hours.

-

Why: NCS provides a cleaner chlorination at the C4 position than sulfuryl chloride, which generates acidic byproducts that complicate workup.

Step 2: Finkelstein-Catalyzed N-Alkylation (The Critical Step)

This is where most yields are lost. Chloroacetone is a sluggish electrophile and degrades over time.

Optimized Protocol:

-

Solvent: Anhydrous Acetone or MeCN (MeCN is preferred for higher reflux temp).

-

Base: Potassium Carbonate (

), anhydrous, granular (1.5 eq). -

Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq).

-

Electrophile: Chloroacetone (1.1 – 1.2 eq). Note: Distill if dark/polymerized.

Reaction Scheme:

Mechanism: The iodide displaces the chloride on the acetone, forming iodoacetone in situ. Iodoacetone is approx. 100x more reactive toward the pyrazole nitrogen than chloroacetone.

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Low Conversion

Q: TLC shows starting material remaining after 12 hours. Should I add more base?

-

Diagnosis: The issue is likely electrophile degradation , not base depletion. Chloroacetone polymerizes upon storage (turning dark brown).

-

Fix:

-

Add 0.1 eq of Sodium Iodide (NaI) . This is the "switch" to reactivate the alkyl halide.

-

Add a fresh 0.2 eq portion of chloroacetone.

-

Ensure your

is anhydrous. Clumping indicates water contamination, which kills the

-

Q: I see a new spot just above the baseline. Is this my product?

-

Diagnosis: No. The product is less polar than the starting pyrazole (N-H is capped). A baseline spot usually indicates salt formation or polymerized chloroacetone .

-

Fix: Perform an aqueous workup.[1] The salts will wash away. The product should be in the organic layer (DCM or EtOAc).

Category B: Purification & Isolation[2][3]

Q: My crude product is a dark, sticky oil. How do I get a solid?

-

Diagnosis: Residual iodoacetone or chloroacetone oligomers act as plasticizers.

-

Fix:

-

Trituration: Add cold hexanes or pentane to the oil and sonicate. The impurities often dissolve, leaving the product as a solid.

-

Recrystallization: The preferred solvent system is Ethanol/Water (9:1) or Hexanes/Ethyl Acetate . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly.

-

Q: Why is my yield <50% even with full conversion?

-

Diagnosis: Water solubility.[2] Pyrazolyl acetones have moderate water solubility.

-

Fix: During extraction, saturate the aqueous layer with NaCl (brine) . Perform 3x extractions with DCM, not just one.

Part 3: Data & Visualization

Comparative Yield Analysis

| Method | Base | Catalyst | Solvent | Typical Yield | Notes |

| Standard | None | Acetone | 45-60% | Slow; requires excess alkyl halide. | |

| Hydride | None | DMF | 55-70% | Fast, but messy workup; risk of O-alkylation. | |

| Optimized | KI (10 mol%) | MeCN | 85-92% | Recommended. Finkelstein acceleration; clean profile. |

Process Workflow Diagram

Figure 1: Convergent synthetic workflow with integrated Finkelstein catalysis logic.

References

-

Synthesis of 4-Chloropyrazoles

- Mechanochemical Chlorination: Generally, NCS is superior for regioselectivity at C4. See: Green Chemistry, 2011, 13, 2723.

-

Electrochemical Methods:[3] Elinson, M. N., et al. "Electrocatalytic transformation of pyrazoles into 4-chloropyrazoles." Tetrahedron Letters, 2007.

-

N-Alkylation of Pyrazoles

- Finkelstein Catalysis: The use of KI to accelerate -haloketone substitution is a found

-

General Protocol: "Alkylation of Pyrazoles."[3][4][5] Journal of Heterocyclic Chemistry. (Standard reference for

/Acetone conditions). -

Specific Analog: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Org.[4][6] Synth. protocols for pyrazole alkylation often cite: .

- Solvent Selection: "Purification of Laboratory Chemicals" (Armarego & Chai)

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Purification of pyrazole derivatives using column chromatography

Topic: Troubleshooting & Optimization of Column Chromatography for Pyrazoles

Executive Summary

Purifying pyrazole derivatives presents a unique set of chromatographic challenges due to their amphoteric nature. The nitrogen-rich heterocycle often acts as a Lewis base, interacting strongly with the acidic silanols of standard silica gel (

This guide provides field-proven protocols to neutralize these interactions, optimize selectivity for N-substituted isomers, and manage solubility issues.

Module 1: The "Tailing" Phenomenon

Issue: My pyrazole compound streaks on the column, eluting over 10+ fractions with no distinct peak.

Root Cause: The Silanol Effect

Standard flash silica gel is slightly acidic due to terminal hydroxyl (silanol) groups. Pyrazoles, being basic nitrogen heterocycles, form hydrogen bonds or ionic interactions with these silanols. This "secondary retention mechanism" causes the compound to drag (tail) rather than partition cleanly.

Solution: Competitive Amine Modification

To fix this, you must introduce a stronger base into the mobile phase to "cap" the active silanol sites, effectively shielding your pyrazole.

Protocol A: Mobile Phase Modifier (Standard)

For most pyrazoles, adding a volatile amine to the mobile phase is sufficient.

-

Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

, 28-30%). -

Concentration: Add 0.1% to 1.0% (v/v) of the amine to both the weak and strong solvents.

-

Note: TEA is easier to mix with non-polar solvents (Hexane/EtOAc).

is superior for DCM/MeOH systems and is mass-spec friendly (volatile salts).

-

-

Equilibration: Flush the column with 3 Column Volumes (CV) of the modified starting solvent before loading the sample.

Protocol B: The "Amine Wash" (For Sensitive Compounds)

If your compound is sensitive to basic conditions during the run, pretreat the silica instead.

-

Wash: Flush the column with 1% TEA in Hexane (3 CV).

-

Rinse: Flush with pure Hexane (5 CV) to remove free TEA.

-

Run: Perform the purification using neutral solvents. The silica surface remains temporarily deactivated.

Module 2: Separation of Regioisomers

Issue: My N-alkylation reaction produced 1,3- and 1,5-isomers. They co-elute on TLC and the column.

Strategic Analysis: Selectivity Tuning

Regioisomers often have identical masses and very similar dipole moments. Separation requires maximizing the subtle differences in their interaction with the stationary phase.

Data: Solvent Selectivity Matrix

Do not rely solely on polarity; change the solvent class to alter selectivity.

| Solvent System | Selectivity Characteristics | Recommended For |

| Hexane / EtOAc | Standard adsorption. Limited hydrogen bonding capability. | Lipophilic pyrazoles; initial screening. |

| DCM / MeOH | High solubility power. Strong H-bonding disruption. | Polar, unsubstituted pyrazoles. Requires amine modifier.[1] |

| DCM / Acetone | Acetone is a dipole-dipole interactor; different selectivity than EtOAc. | Isomers that co-elute in EtOAc systems. |

| Toluene / EtOAc | Phenyl-substituted pyrazoles. |

Workflow: The "Golden Window" Optimization

To separate isomers with

-

Target

: Adjust solvent strength so the target spot is between 0.15 and 0.25 on TLC. -